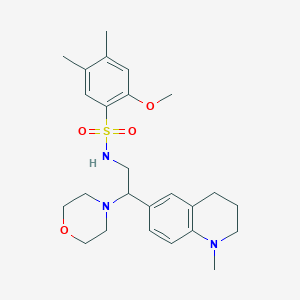

2-methoxy-4,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O4S/c1-18-14-24(31-4)25(15-19(18)2)33(29,30)26-17-23(28-10-12-32-13-11-28)21-7-8-22-20(16-21)6-5-9-27(22)3/h7-8,14-16,23,26H,5-6,9-13,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVUTUMVXKQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Sulfonamide Derivatives

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They have been widely studied for their biological activity, particularly in the fields of antimicrobial and antitumor research. The biological activities of sulfonamides can be attributed to their ability to inhibit specific enzymes and pathways crucial for microbial growth and proliferation.

- Antimicrobial Activity :

- Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folate. By inhibiting this enzyme, sulfonamides prevent bacteria from synthesizing essential nucleic acids and amino acids, leading to bacterial cell death.

- Antitumor Activity :

- Certain sulfonamide derivatives have shown promise in cancer therapy by targeting metabolic pathways involved in cell proliferation. They may interfere with DNA synthesis and repair mechanisms, thus inhibiting tumor growth.

Chemical Structure and Properties

The compound is a complex sulfonamide derivative featuring:

- A methoxy group at position 2.

- Dimethyl groups at positions 4 and 5.

- A morpholinoethyl side chain linked to a tetrahydroquinoline moiety.

This structural complexity may influence its lipophilicity, solubility, and overall biological activity.

Potential Biological Activities

-

Antimicrobial Properties :

- Given its sulfonamide backbone, this compound may exhibit antimicrobial properties similar to traditional sulfonamides. Testing against various bacterial strains would be essential to establish its efficacy.

-

CNS Activity :

- The presence of a tetrahydroquinoline structure suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

-

Anticancer Effects :

- The morpholinoethyl side chain may enhance interaction with specific cellular targets involved in cancer pathways. Investigating its effects on cancer cell lines could provide insights into its potential as an anticancer agent.

Research Findings and Case Studies

While specific studies on this compound are lacking, related research on similar sulfonamide derivatives provides valuable insights:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares structural features with benzenesulfonamide-based kinase inhibitors (e.g., dabrafenib) and tetrahydroquinoline-containing compounds (e.g., chloroquine). Key differences include:

- Morpholinoethyl vs.

- Substitution Pattern : The 2-methoxy-4,5-dimethylbenzene core is distinct from simpler sulfonamide derivatives, possibly modulating steric interactions with target proteins.

Pharmacological Profile Hypotheses (Based on Structural Analogues)

*Estimated values based on structural features.

Physicochemical Properties

- Hydrogen Bond Acceptors : 7 (sulfonamide oxygen, methoxy, morpholine oxygen).

- Rotatable Bonds : 8, suggesting moderate conformational flexibility.

Research Findings and Challenges

Limitations of Available Evidence

discusses food-derived carcinogens unrelated to sulfonamides or tetrahydroquinolines . Further studies requiring experimental validation include:

- Target Affinity Assays : Kinase panel screening.

- ADME Studies : Bioavailability, metabolic stability.

- Toxicology Profiling : Ames test, in vivo toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.